Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the oxidative coupling of naphthalenediimides, which are precursors to this class of compounds . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Often used to alter the functional groups attached to the core structure.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are often derivatives of the original compound, with modified functional groups that can enhance or alter its properties for specific applications.
Scientific Research Applications
Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action for Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, making it a valuable tool for studying cellular processes and developing new therapies .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1,6-di(trimethylsilylethynyl)naphthelene diimides: These compounds share a similar core structure and are used in similar applications.
4,9-dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: Another derivative with different substituents that alter its properties.
Uniqueness
What sets Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)- apart is its specific substituents and the resulting electronic and structural properties. These unique features make it particularly useful in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
106897-63-6 |
---|---|
Molecular Formula |
C28H18N2O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
6,13-dibenzyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C28H18N2O4/c31-25-19-11-13-21-24-22(28(34)30(27(21)33)16-18-9-5-2-6-10-18)14-12-20(23(19)24)26(32)29(25)15-17-7-3-1-4-8-17/h1-14H,15-16H2 |
InChI Key |
LIVNQUYDEVNQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CC6=CC=CC=C6)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.